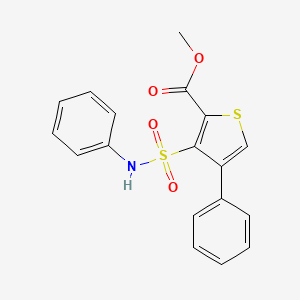

3-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” has a molecular formula of C22H20N6O2S2. It has an average mass of 464.563 Da and a monoisotopic mass of 464.108917 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides were synthesized by reacting with n-alkylbromides in the presence of a base .Molecular Structure Analysis

The thiazole ring is a planar, five-membered ring containing three carbon, one sulfur, and one nitrogen atoms. Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Properties

Convenient Synthesis of Thiadiazoles : Thiadiazole derivatives, including those structurally related to the specified compound, have been synthesized through oxidative dimerization of thioamides. This method offers a straightforward approach to preparing thiadiazoles in high yields under room temperature conditions, demonstrating the chemical versatility of thiadiazole scaffolds (Takikawa et al., 1985).

Synthesis of Thiadiazolobenzamide Complexes : The synthesis of thiadiazolobenzamide via cyclization of thioxothiourea, leading to Ni and Pd complexes, illustrates the compound's potential in forming metal complexes. These complexes were characterized by various spectroscopic methods, indicating their structural uniqueness and potential applicability in materials science or catalysis (Adhami et al., 2012).

Biological Activities and Applications

Anticancer Activity : Research into Schiff’s bases containing thiadiazole and benzamide groups has demonstrated significant anticancer activity against various human cancer cell lines. This suggests the potential therapeutic applications of thiadiazole derivatives in oncology, highlighting their role in the development of novel anticancer agents (Tiwari et al., 2017).

Growth Stimulant Properties : Certain thiadiazole derivatives have exhibited pronounced growth stimulant properties, which could be beneficial in agricultural applications. The activity of these compounds emphasizes their potential as growth-promoting agents for crops, showcasing the diverse applications of thiadiazole derivatives beyond pharmaceuticals (Knyazyan et al., 2013).

Supramolecular Gelators : The role of thiadiazole derivatives, including those with benzamide groups, in forming supramolecular gels has been investigated. These compounds can act as gelators for organic solvents, suggesting their utility in material science for creating novel gel-based materials with potential applications in drug delivery and tissue engineering (Yadav & Ballabh, 2020).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that thiazole derivatives have been found to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets to exert their effects . The exact interaction would depend on the specific structure of the derivative and the target it interacts with.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, pain sensation, microbial growth, viral replication, nerve function, and tumor growth, among others.

Result of Action

Given the diverse biological activities of thiazole derivatives , the effects could potentially include reduced inflammation, alleviation of pain, inhibition of microbial growth or viral replication, protection of nerve cells, and inhibition of tumor growth.

Propiedades

IUPAC Name |

3-methyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2S3/c1-9-3-2-4-10(7-9)12(22)18-14-19-20-15(25-14)24-8-11(21)17-13-16-5-6-23-13/h2-7H,8H2,1H3,(H,16,17,21)(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXRDHLDVJRPPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone](/img/structure/B2863044.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2863048.png)

![1-[2-(2-Methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2863049.png)

![methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate](/img/no-structure.png)

![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2863054.png)

![2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2863055.png)

![2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2863059.png)